molecular formula C20H31NaO5 B12772544 Prostaglandin E2 sodium salt CAS No. 53697-17-9

Prostaglandin E2 sodium salt

Cat. No.: B12772544
CAS No.: 53697-17-9
M. Wt: 374.4 g/mol
InChI Key: RNLHOHBNRFOAGH-FNCSRODBSA-M
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Description

Prostaglandin E2 sodium salt is the sodium salt form of a primary and biologically active metabolite of arachidonic acid, serving as a crucial signaling molecule in a vast array of physiological and pathophysiological processes. This compound is indispensable for research focusing on renal physiology, immunology, and inflammation. In the kidney, PGE2 is a key autocrine and paracrine regulator of renal hemodynamics, tubular function, and water-electrolyte homeostasis. Studies show it stimulates the Epithelial Sodium Channel (ENaC) in the cortical collecting duct via basolateral EP4 receptors, providing a mechanism for fine-tuning sodium transport . Concurrently, research indicates that low sodium delivery to the aldosterone-sensitive distal nephron can trigger autocrine release of PGE2, which in turn can inhibit the potassium channel ROMK, highlighting its complex role in maintaining electrolyte balance . Furthermore, PGE2 helps maintain renal blood flow and glomerular filtration rate (GFR) through vasodilation and influences renin release . Beyond the renal system, PGE2 sodium salt is a valuable tool for investigating inflammatory pathways and immune modulation. It is a well-characteried mediator of fever, pain, and edema, acting through its four G-protein coupled receptors (EP1-EP4) . In immunological studies, PGE2 is known to suppress T cell receptor signaling and proliferation, inhibit B-lymphocyte differentiation into antibody-secreting cells, and influence the development of T-helper lymphocytes . This compound is also critical for studying smooth muscle activity, including the induction of uterine contractions and bronchodilation, as well as bone metabolism where it stimulates both bone formation and resorption . Provided for research applications only, this high-purity compound is essential for advancing scientific understanding in cell culture studies, mechanism-of-action investigations, and various preclinical research models.

Properties

CAS No.

53697-17-9

Molecular Formula

C20H31NaO5

Molecular Weight

374.4 g/mol

IUPAC Name

sodium;(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate

InChI

InChI=1S/C20H32O5.Na/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25;/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25);/q;+1/p-1/b7-4-,13-12+;/t15-,16+,17+,19+;/m0./s1

InChI Key

RNLHOHBNRFOAGH-FNCSRODBSA-M

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)[O-])O)O.[Na+]

Canonical SMILES

CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)[O-])O)O.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Prostaglandin E2 sodium salt can be synthesized through the enzymatic conversion of arachidonic acid. The process involves several steps:

Industrial Production Methods

Industrial production of this compound typically involves the use of biotechnological processes, where enzymes are employed to catalyze the conversion of arachidonic acid to prostaglandin E2. The process is optimized to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Prostaglandin E2 sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .

Major Products Formed

The major products formed from these reactions include various prostaglandin metabolites, which can have different biological activities and functions .

Scientific Research Applications

Medical Applications

Labor Induction and Obstetrics

  • Prostaglandin E2 sodium salt is primarily used for labor induction in pregnant women. It facilitates cervical ripening and enhances uterine contractions, making it a critical agent in obstetric care. Clinical studies have shown that dinoprostone effectively reduces the time to delivery and improves outcomes in cases of post-term pregnancies .

Termination of Pregnancy

  • In medical abortions, this compound is employed to induce uterine contractions leading to the expulsion of the fetus. Its use has been documented in various clinical trials, demonstrating its efficacy and safety profile when administered under medical supervision .

Management of Ductus Arteriosus

  • In neonatology, this compound is administered to maintain patency of the ductus arteriosus in newborns with congenital heart defects. This application is crucial for ensuring adequate blood flow until surgical intervention can be performed .

Renal Applications

Regulation of Renal Blood Flow

  • Prostaglandin E2 plays a significant role in maintaining renal blood flow and glomerular filtration rate (GFR). It induces vasodilation within the renal vasculature, which is vital for renal function. Research indicates that PGE2 synthesized in the kidney helps modulate sodium reabsorption and blood pressure regulation .

Effects on Sodium Transport

  • Recent studies have highlighted the influence of Prostaglandin E2 on epithelial sodium channels (ENaC) in renal cells. PGE2 enhances transepithelial sodium transport, which is important for fluid balance and blood pressure homeostasis. This effect is mediated through specific receptors (EP4), demonstrating PGE2's integral role in renal physiology .

Hematological Effects

Influence on Hematopoiesis

  • Prostaglandin E2 has been shown to exert both stimulatory and inhibitory effects on hematopoietic progenitor cells. It can inhibit myeloid progenitor cell proliferation while promoting erythroid progenitor cell development under certain conditions. This dual role suggests its potential as a therapeutic target for managing hematological disorders .

Case Study: Acute Radiation Syndrome

  • In cases of acute radiation syndrome, Prostaglandin E2 has been investigated for its protective effects on hematopoietic stem cells. Studies indicate that it can enhance stem cell engraftment and reduce apoptosis, highlighting its potential utility in radiation exposure scenarios .

Gastrointestinal Applications

Gastroprotective Effects

  • Prostaglandin E2 is known for its gastroprotective properties, primarily through stimulating mucus production and bicarbonate secretion in the gastric mucosa. This action helps protect against gastric ulcers and promotes healing processes .

Research Applications

Pathophysiological Studies

  • Prostaglandin E2 is extensively used in research settings to study various pathophysiological conditions, including inflammation, cancer, and cardiovascular diseases. Its ability to modulate immune responses makes it a valuable tool for understanding disease mechanisms and developing new therapeutic strategies .

Data Summary Table

Application AreaSpecific UseKey Findings
Labor InductionCervical ripeningReduces delivery time; improves outcomes
Termination of PregnancyInduces uterine contractionsSafe and effective under medical supervision
Ductus ArteriosusMaintains patency in neonatesEssential for congenital heart defect management
Renal FunctionRegulates renal blood flowModulates GFR; influences sodium reabsorption
HematopoiesisAffects progenitor cell proliferationDual role; potential therapeutic target
Gastroprotective EffectsProtects gastric mucosaStimulates mucus production; prevents ulcers

Mechanism of Action

Prostaglandin E2 sodium salt exerts its effects by binding to specific prostaglandin receptors, known as EP receptors (EP1, EP2, EP3, and EP4). These receptors are G protein-coupled receptors that activate various intracellular signaling pathways, including the cAMP-PKA pathway. The activation of these pathways leads to diverse physiological responses, such as vasodilation, modulation of immune functions, and induction of labor .

Comparison with Similar Compounds

Clinical and Research Implications

  • Inflammation and Respiration : Chronic LPS exposure elevates PGE2, suppressing fetal breathing movements via microglial activation and astrocyte loss .
  • Hypertension and Renal Function : Genetic variants in PGE2 pathways correlate with sodium sensitivity, affecting renal blood flow and blood pressure regulation .
  • Oncology : PGE2-Na upregulates Bcl-2 in colon cancer cells, reducing apoptosis and enhancing tumorigenesis—a process reversible by COX-2 inhibitors .

Q & A

Q. How does dietary sodium intake influence renal PGE2 and PGF2α synthesis in experimental models?

Dietary sodium modulates PGE2 and PGF2α production in a tissue-specific manner. In rats, sodium depletion increases PGF2α synthesis in renal cortices and papillary tissues, reducing the PGE2/PGF2α ratio, while sodium loading suppresses PGE2 in medullary tissues . Methodologically, researchers should standardize dietary sodium levels (e.g., 14-day low/high-sodium diets) and measure prostaglandins via radioimmunoassay (RIA) or LC-MS in isolated renal cortical, medullary, and papillary slices . Control for confounding factors like angiotensin II or vasopressin, which independently affect prostaglandin pathways .

Q. What are best practices for quantifying PGE2 in biological samples?

Use ELISA or LC-MS for high sensitivity and specificity. Serum/plasma samples require immediate freezing post-collection to prevent degradation. Avoid NSAIDs (e.g., aspirin, indomethacin) for ≥48 hours pre-sampling, as they inhibit cyclooxygenase (COX)-dependent PGE2 synthesis . For tissues, homogenize in cold buffer with COX inhibitors (e.g., 10 μM ibuprofen) to halt ex vivo prostaglandin production. Validate assays with spike-recovery experiments to account for matrix effects .

Q. How does PGE2 regulate vascular tone and blood pressure in experimental hypertension models?

PGE2 induces vasodilation via EP2/EP4 receptors, counteracting angiotensin II-induced vasoconstriction. In sodium-depleted rats, reduced renal PGE2 correlates with hypertension, while PGE2 infusion restores normotension. Methodologically, measure blood pressure responses to PGE2 agonists (e.g., misoprostol) in knockout (EP receptor-deficient) models or use telemetry in conscious animals. Pair with urinary sodium excretion assays to link hemodynamic and renal effects .

Advanced Research Questions

Q. How to resolve contradictions in PGE2 9-ketoreductase activity across species under sodium modulation?

In rats, sodium depletion increases renal papillary PGE2 9-ketoreductase activity, but sodium loading reduces it in medullary tissues—opposite to rabbit models . To address this, perform cross-species enzyme kinetic analyses (e.g., Km/Vmax under varying sodium concentrations) and assess tissue-specific isoforms via western blot or qPCR. Consider co-factors like NADPH, which modulate reductase activity, and compare substrate availability (e.g., PGE2 levels) in vivo .

Q. What experimental designs elucidate tissue-specific PGE2 synthesis pathways (COX vs. non-COX)?

Use selective COX-1/COX-2 inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) in ex vivo renal tissue incubations. If residual PGE2 persists, investigate non-COX pathways like isomerization of PGH2 via cytosolic prostaglandin E synthase (cPGES). Combine with siRNA knockdown of cPGES in primary renal cells to quantify pathway contributions. For inflammatory contexts, stimulate macrophages with LPS and measure NSAID-resistant PGE2 via LC-MS .

Q. Why does sodium loading suppress medullary PGE2 synthesis despite increased renal perfusion?

Sodium overload may reduce medullary hypoxia, a key driver of COX-2 expression. Test this by measuring tissue oxygen tension (e.g., with Clark-type electrodes) in sodium-loaded vs. depleted rats. Alternatively, use HIF-1α stabilizers (e.g., cobalt chloride) to mimic hypoxia and assess COX-2/PGE2 rescue. Pair with transcriptional profiling (RNA-seq) to identify sodium-sensitive regulators like NF-κB or PPARγ .

Q. How to model PGE2’s dual role in tumor progression and immune evasion?

In cancer models, use syngeneic tumors (e.g., MC38 colorectal) in EP receptor knockout mice to dissect PGE2’s effects on T-cell suppression (via EP2/EP4) and angiogenesis (via EP1). Quantify intratumoral PGE2 via microdialysis and correlate with PD-L1 expression (flow cytometry) and vascular density (CD31 staining). Combine with COX-2 inhibitors (e.g., celecoxib) to assess therapeutic synergy with checkpoint inhibitors .

Methodological Considerations Table

Factor Recommendation Key References
Dietary sodium modulationStandardize 14-day diets: low (0.1% NaCl), control (0.3%), high (3%)
Tissue samplingIsolate renal cortex, medulla, and papilla within 2 min post-sacrifice
NSAID interferenceExclude subjects with NSAID exposure 48h pre-experiment
Enzyme kineticsUse 100 μM NADPH and pH 7.4 buffer for PGE2 9-ketoreductase assays
Hypoxia modelingMaintain medullary slices under 1% O2 for ex vivo prostaglandin synthesis studies

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